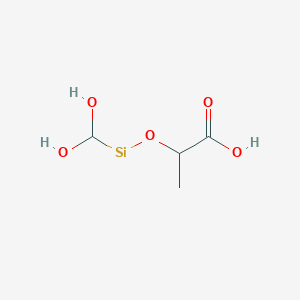
CID 21119041
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID is a silicon-containing organic compound with the molecular formula C5H12O5Si It is characterized by the presence of a propionic acid moiety linked to a dihydroxymethylsilyl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID typically involves the reaction of propionic acid derivatives with silanol compounds. One common method is the esterification of propionic acid with dihydroxymethylsilane under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of 2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and crystallization are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of silane derivatives.
Substitution: Formation of halogenated or alkoxylated products.
Scientific Research Applications
2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silicon-based polymers and materials.
Biology: Investigated for its potential role in biomolecule stabilization and as a component in drug delivery systems.
Medicine: Explored for its use in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID involves its interaction with molecular targets through its functional groups. The hydroxyl and carboxyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The silicon moiety can enhance the stability and reactivity of the compound, making it suitable for specific applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[(TRIMETHYLSILYL)OXY]PROPIONIC ACID
- 2-[(DIMETHYLSILYL)OXY]PROPIONIC ACID
- 2-[(METHYLSILYL)OXY]PROPIONIC ACID
Uniqueness
2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID is unique due to the presence of two hydroxyl groups on the silicon atom, which imparts distinct chemical reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring specific functionalization and enhanced performance.
Properties
Molecular Formula |
C4H8O5Si |
|---|---|
Molecular Weight |
164.19 g/mol |
InChI |
InChI=1S/C4H8O5Si/c1-2(3(5)6)9-10-4(7)8/h2,4,7-8H,1H3,(H,5,6) |
InChI Key |
GRXLILSSEZSJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)O[Si]C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















